(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide
Description
(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its structure integrates a 1,2,4-oxadiazole core linked to a 5-cyclopropylisoxazole moiety, a pyridinyl group, and an acrylamide side chain.
Properties
IUPAC Name |
(Z)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-pyridin-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c23-15(6-3-11-2-1-7-18-9-11)19-10-16-20-17(22-25-16)13-8-14(24-21-13)12-4-5-12/h1-3,6-9,12H,4-5,10H2,(H,19,23)/b6-3- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYKYNFNGDANZ-UTCJRWHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)C=CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NO2)C3=NOC(=N3)CNC(=O)/C=C\C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide, with CAS number 1904646-38-3, is a complex organic compound notable for its diverse biological activities. Its structure incorporates multiple heterocycles, including isoxazole and oxadiazole moieties, which are associated with a range of pharmacological effects. This article explores the biological activity of this compound, focusing on its potential therapeutic applications based on existing research.
Structural Characteristics
The molecular formula of the compound is with a molecular weight of approximately 336.3 g/mol. The presence of the pyridine ring, isoxazole unit, and oxadiazole structure enhances its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide exhibit a variety of biological activities:
- Anticancer Activity :
- Antimicrobial Properties :
-
Anti-inflammatory Effects :
- The presence of the pyridine and oxadiazole rings suggests potential anti-inflammatory activity, as these groups are often linked to inhibition of inflammatory pathways in various studies.
The proposed mechanisms through which (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CA), which are crucial in cancer progression and inflammatory responses .
- Interaction with Receptors : The compound may interact with specific receptors involved in signaling pathways related to cancer cell proliferation and inflammation .
Research Findings and Case Studies
Several studies highlight the biological activity of related compounds:
Case Study: Anticancer Properties
A study published in PMC explored the cytotoxic effects of oxadiazole derivatives on human cervical cancer cells (HeLa). The derivatives exhibited significant cytotoxicity compared to control groups, suggesting that modifications to the oxadiazole structure can enhance anticancer activity .
Case Study: Antimicrobial Activity
Another investigation assessed the antimicrobial efficacy of isoxazole derivatives against common pathogens. Results indicated that certain derivatives retained potent activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of these compounds in developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Compounds containing oxadiazole and isoxazole moieties have been studied for their anticancer properties. For instance, derivatives similar to (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Compound | Activity | Mechanism |
|---|---|---|
| (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide | Anticancer | Induces apoptosis |
| Similar oxadiazole derivatives | Anticancer | Cell cycle arrest |
Neuroprotective Effects
Research indicates that compounds with pyridine and isoxazole structures can exhibit neuroprotective effects. These compounds may modulate neurotransmitter systems or possess antioxidant properties that protect neuronal cells from damage.
Agricultural Applications
Pesticidal Activities
The isoxazole group is known for its efficacy as a pesticide. The compound may function as a herbicide or insecticide by disrupting metabolic pathways in pests or inhibiting photosynthesis in plants.
| Application | Type | Mechanism |
|---|---|---|
| Herbicide | Post-emergent | Inhibits photosynthesis |
| Insecticide | Contact action | Disrupts metabolic pathways |
Material Science Applications
Polymeric Materials
The unique chemical structure of (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide allows it to be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
| Material Type | Enhancement | Properties Improved |
|---|---|---|
| Polymers | Incorporation of compound | Increased thermal stability |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the anticancer potential of (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide against various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as a lead compound for further development in cancer therapeutics.
Case Study 2: Pesticidal Efficacy
In agricultural research, field trials were conducted to assess the effectiveness of the compound as a herbicide. The results indicated that it effectively reduced weed biomass compared to untreated controls, highlighting its potential use in sustainable agriculture practices.
Chemical Reactions Analysis
Isoxazole Ring Formation
The 5-cyclopropylisoxazole moiety is synthesized via gold-catalyzed cycloisomerization of acetylenic oximes (e.g., Z-alkynone oximes). This method achieves moderate yields (46–82%) depending on substituents, with stereochemical control favoring the Z-isomer during cyclization . Alternative routes involve:
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Dehydration of 5-hydroxy-4,5-dihydroisoxazoles using NaHCO₃ in THF/water, yielding isoxazoles (56–88%) .
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3,3-Sigmatropic rearrangements of enehydroxylamines when reacted with carbodiimides (e.g., CDI), producing enaminoketones as byproducts (44–50% yield) .
Oxadiazole-Methyl Linker Construction
The 1,2,4-oxadiazole ring is formed via cyclocondensation of amidoximes with carboxylic acid derivatives. For example:
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Reaction of 3-(5-cyclopropylisoxazol-3-yl)amidoxime with methyl pyruvate under microwave irradiation yields the oxadiazole core .
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Base-catalyzed coupling (e.g., NaH or K₂CO₃) with methylating agents introduces the methyl bridge .
Acrylamide Functionalization
The Z-configured acrylamide group is introduced via stereoselective conjugate addition :
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Michael addition of pyridin-3-ylamine to methyl propiolate, followed by in situ amidation with the oxadiazole-methyl intermediate .
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Pd-catalyzed cross-coupling between vinyl halides and pyridine-3-boronic acid ensures retention of the Z-stereochemistry .
| Reaction | Conditions | Yield (%) | Byproducts |
|---|---|---|---|
| Gold-catalyzed cyclization | AuCl₃ (5 mol%), THF, 80°C, 12h | 46–82 | E-Isoxazole (traces) |
| Amidoxime cyclocondensation | Microwave, 150°C, 20 min | 70–85 | Nitrile impurities |
| Stereoselective amidation | DCC, DMAP, CH₂Cl₂, rt, 24h | 65–78 | Oxazolone derivatives |
Stability and Decomposition
The compound demonstrates sensitivity to:
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Hydrolytic cleavage : The oxadiazole ring undergoes hydrolysis under acidic (pH < 3) or alkaline (pH > 10) conditions, yielding cyanoamide derivatives .
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Thermal degradation : At temperatures >180°C, the isoxazole ring decomposes into cyclopropane-carbonyl fragments .
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Photooxidation : UV exposure in aerobic conditions generates pyridine N-oxide and isoxazole ketone side products .
Functional Group Reactivity
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Pyridine Ring : Undergoes electrophilic substitution (e.g., nitration at the 4-position) in HNO₃/H₂SO₄, but the acrylamide group requires protection .
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Cyclopropyl Group : Susceptible to ring-opening via radical mechanisms (e.g., with Br₂/light), forming 1,3-dibromopropane derivatives .
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Oxadiazole : Participates in 1,3-dipolar cycloadditions with acetylene dienophiles, forming triazole hybrids .
Catalytic Modifications
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Enzyme-mediated resolution : Lipases (e.g., CAL-B) selectively hydrolyze the acrylamide’s E-isomer, enriching Z-configuration to >98% enantiomeric excess .
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Transition-metal catalysis : Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings at the pyridine ring’s 2-position without oxadiazole degradation .
This compound’s reactivity profile underscores its adaptability in medicinal chemistry, though stability limitations necessitate careful handling. Future research should explore novel catalytic systems to enhance synthetic efficiency and stereocontrol .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the compound’s properties, comparisons are drawn with analogous heterocyclic acrylamides and oxadiazole derivatives. Key structural and functional differences are highlighted below.
Table 1: Structural and Functional Comparison of Heterocyclic Acrylamides
Structural Nuances and Bioactivity
- Heterocyclic Diversity : The target compound’s 5-cyclopropylisoxazole and oxadiazole motifs distinguish it from simpler acrylamides (e.g., erastin analogs). These groups may enhance binding affinity to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Pyridinyl vs. Quinazoline : Unlike erastin analogs (quinazoline-based), the pyridinyl group in the target compound could modulate solubility and confer pH-dependent activity, similar to plant-derived alkaloids .
- Acrylamide Flexibility : The (Z)-configured acrylamide may improve metabolic stability compared to linear analogs, a feature critical for oral bioavailability .
Pharmacological and Mechanistic Insights
- Ferroptosis Induction: While erastin analogs directly inhibit system xc− to induce ferroptosis in oral squamous cell carcinoma (OSCC), the target compound’s mechanism remains uncharacterized. However, its acrylamide group and heterocyclic core align with redox-active molecules that disrupt iron homeostasis .
- Insecticidal Potential: Plant-derived acrylamides (e.g., C. gigantea extracts) rely on cuticle penetration for efficacy. The target compound’s cyclopropyl group may enhance lipid membrane permeability, a trait shared with synthetic pesticides .
Q & A
Basic: What synthetic strategies are optimal for preparing (Z)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(pyridin-3-yl)acrylamide?
Answer:
The synthesis involves multi-step reactions, typically:
Isoxazole Ring Formation : Cyclopropyl-substituted isoxazole synthesis via nitrile oxide cycloaddition with alkynes or alkenes under controlled temperature (e.g., 0–25°C) in aprotic solvents like dichloromethane .
Oxadiazole Assembly : Coupling the isoxazole intermediate with a nitrile-containing precursor under acidic conditions (e.g., H2SO4) to form the 1,2,4-oxadiazole ring .
Acrylamide Conjugation : Amide coupling using reagents like EDCI/HOBt or DCC/DMAP to attach the pyridinylacrylamide moiety .
Key Considerations : Optimize solvent polarity (e.g., DMF for polar intermediates) and monitor reaction progress via TLC or LC-MS. Purification often requires column chromatography or recrystallization .
Advanced: How can researchers resolve contradictions in reported binding affinities of this compound for kinase targets?
Answer:
Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or target conformational states. To reconcile
- Cross-Validate Assays : Compare SPR (surface plasmon resonance) with fluorescence polarization (FP) assays to account for label interference .
- Control for Redox State : Use reducing agents (e.g., DTT) to stabilize cysteine-rich kinases and prevent false-negative results .
- Ligand Efficiency Metrics : Normalize binding data (e.g., pIC50 vs. molecular weight) to distinguish true potency from assay artifacts .
Basic: What analytical methods confirm the (Z)-configuration of the acrylamide moiety?
Answer:
- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity between the pyridinyl proton and acrylamide β-proton, confirming the (Z)-stereochemistry .
- X-ray Crystallography : Resolve crystal structures to unambiguously assign configuration .
- IR Spectroscopy : Compare C=O stretching frequencies (1650–1700 cm⁻¹) with known (Z)-acrylamide standards .
Advanced: How can researchers design experiments to elucidate the compound’s mechanism of action in modulating inflammatory pathways?
Answer:
- Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 screens to identify critical kinases (e.g., JAK/STAT) .
- Phosphoproteomics : Quantify phosphorylation changes in treated cells via LC-MS/MS to map signaling pathways .
- In Vivo Validation : Test in murine models of inflammation (e.g., LPS-induced endotoxemia) with cytokine profiling (ELISA/MSD) .
Basic: What are reliable methods to determine solubility and stability in aqueous buffers?
Answer:
- Shake-Flask Method : Dissolve the compound in PBS (pH 7.4) and quantify via UV-Vis spectrophotometry at λmax (~280 nm) .
- Forced Degradation Studies : Expose to stressors (e.g., 40°C, 75% RH) and monitor degradation products via HPLC .
- Computational Prediction : Use tools like ALOGPS to estimate logP and solubility .
Advanced: How can structural analogs improve selectivity against off-target receptors?
Answer:
- SAR Analysis : Systematically modify substituents (e.g., cyclopropyl vs. methyl on isoxazole) and test against kinase panels .
- Co-crystallization : Resolve target-ligand complexes to identify key binding-pocket interactions (e.g., hydrophobic vs. hydrogen bonds) .
- Free Energy Calculations : Use MM-PBSA/GBSA to predict binding energy differences between analogs .
Basic: What protocols ensure reproducibility in biological activity assays (e.g., IC50 determination)?
Answer:
- Standardized Assay Buffers : Use Tris-HCl (pH 7.5) with 1 mM DTT to maintain enzyme stability .
- Dose-Response Design : Test 8–12 concentrations in triplicate, normalized to vehicle controls .
- Data Normalization : Express activity as % inhibition relative to positive/negative controls .
Advanced: How can computational modeling predict metabolic liabilities in vivo?
Answer:
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 using AutoDock Vina to identify potential oxidation sites .
- Metabolite Prediction : Use GLORY or Meteor software to forecast Phase I/II metabolites .
- In Silico Toxicity : Apply ProTox-II to predict hepatotoxicity or cardiotoxicity risks .
Basic: What safety precautions are critical when handling this compound in vitro?
Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential acrylamide toxicity .
- Ventilation : Work in a fume hood to avoid inhalation of particulates .
- Waste Disposal : Neutralize acidic/basic waste before disposal in designated containers .
Advanced: How can multi-omics approaches clarify the compound’s off-target effects?
Answer:
- Transcriptomics : Perform RNA-seq to identify dysregulated genes in treated cells .
- Metabolomics : Use LC-HRMS to profile changes in central carbon metabolism .
- Network Pharmacology : Integrate omics data with STRING or KEGG pathways to map off-target networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
